molecular formula C13H15NO6 B592387 z-d-Asp-ome CAS No. 47087-37-6

z-d-Asp-ome

Cat. No.: B592387
CAS No.: 47087-37-6
M. Wt: 281.264
InChI Key: MFFFBNAPQRDRQW-SNVBAGLBSA-N
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Description

It is widely used in biochemical research due to its potential therapeutic and environmental applications. The compound has a molecular formula of C13H15NO6 and a molecular weight of 281.27 g/mol .

Scientific Research Applications

Z-D-Asp-OMe has numerous applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.

    Medicine: Investigated for its potential therapeutic applications, including as a caspase inhibitor in apoptosis studies.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development

Safety and Hazards

Z-D-Asp-OMe may cause long-lasting harmful effects to aquatic life . It also harms public health and the environment by destroying ozone in the upper atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Asp-OMe typically involves the protection of the amino group of aspartic acid followed by esterification. The process begins with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The carboxyl group is then esterified using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Z-D-Asp-OMe undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Reduction: Commonly carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various reagents can be used depending on the desired substitution, such as hydrogenation for deprotection.

Major Products Formed

    Hydrolysis: ®-3-amino-4-methoxy-4-oxobutanoic acid.

    Reduction: ®-3-((benzyloxy)carbonyl)amino)-4-methoxybutanol.

    Substitution: Depends on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    Z-Val-Ala-Asp(OMe)-FMK: Another caspase inhibitor with a similar structure but different peptide sequence.

    Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe) fluoromethyl ketone: A modified form with additional amino acid residues and a fluoromethyl ketone group

Uniqueness

Z-D-Asp-OMe is unique due to its specific peptide sequence and the presence of the benzyloxycarbonyl protecting group. This structure allows for selective inhibition of certain caspases and provides versatility in synthetic modifications .

Properties

IUPAC Name

(3R)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFFBNAPQRDRQW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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